molecular formula C13H18ClNO B5812909 N-(2-chlorobenzyl)-2-ethylbutanamide

N-(2-chlorobenzyl)-2-ethylbutanamide

Cat. No.: B5812909
M. Wt: 239.74 g/mol
InChI Key: CGDLIXPRGCMSLJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of the butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-ethylbutanamide typically involves the reaction of 2-chlorobenzylamine with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzylamine+2-ethylbutanoyl chlorideThis compound+HCl\text{2-chlorobenzylamine} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzylamine+2-ethylbutanoyl chloride→this compound+HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)-2-ethylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chlorobenzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-methylbutanamide
  • N-(2-chlorobenzyl)-2-propylbutanamide
  • N-(2-chlorobenzyl)-2-isobutylbutanamide

Uniqueness

N-(2-chlorobenzyl)-2-ethylbutanamide is unique due to its specific structural features, such as the 2-chlorobenzyl group and the 2-ethylbutanamide backbone. These features contribute to its distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-10(4-2)13(16)15-9-11-7-5-6-8-12(11)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLIXPRGCMSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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